molecular formula C12H14N4O2 B14392621 ethyl (2-benzyl-2H-tetrazol-5-yl)acetate CAS No. 88669-77-6

ethyl (2-benzyl-2H-tetrazol-5-yl)acetate

Cat. No.: B14392621
CAS No.: 88669-77-6
M. Wt: 246.27 g/mol
InChI Key: RRSAGMQBWHDMKX-UHFFFAOYSA-N
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Description

Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate is a heterocyclic compound featuring a tetrazole core substituted with a benzyl group at the 2-position and an ethyl ester moiety at the acetoxy group. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, known for their metabolic stability and bioisosteric replacement of carboxylic acids in medicinal chemistry . This compound is synthesized via nucleophilic substitution reactions, often involving ethyl chloroacetate and tetrazole precursors under basic conditions . Its structural features make it a valuable intermediate in pharmaceuticals, particularly for antitumor, antimicrobial, and anti-inflammatory applications .

Properties

CAS No.

88669-77-6

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 2-(2-benzyltetrazol-5-yl)acetate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)8-11-13-15-16(14-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

RRSAGMQBWHDMKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(N=N1)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl (2-benzyl-2H-tetrazol-5-yl)acetate with structurally analogous compounds, focusing on substituent effects, synthesis, and biological activities.

Compound Name Key Substituents Synthesis Method Melting Point Biological Activity Reference
This compound 2-Benzyl, ethyl ester Reaction of ethyl chloroacetate with 2-benzyltetrazole derivatives in basic media. Not reported Antitumor, antimicrobial (inferred from structural analogs).
Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate 5-Phenyl, ethyl ester Similar nucleophilic substitution with phenyltetrazole derivatives. Not reported Enhanced metabolic stability; potential antihypertensive applications.
Ethyl 2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate Benzoxazole-amine, ethyl ester Condensation of ethyl chloroacetate with benzoxazole-tetrazole hybrids. 119–120°C Antimicrobial, antifungal, and anti-inflammatory activities.
Ethyl 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetate Methyltetrazole-thioether, ethyl ester Reaction of 5-mercapto-1-methyltetrazole with ethyl chloroacetate. Not reported COX-2 inhibition; anti-inflammatory and analgesic properties.
Ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate Chlorobenzothiazole, ethyl ester Alkylation of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate. Not reported Anticancer activity via kinase inhibition; improved solubility compared to benzyl analogs.

Key Comparisons

Substituent Effects on Bioactivity

  • The benzyl group in this compound increases lipophilicity, enhancing cell membrane penetration compared to the phenyl analog . However, phenyl-substituted tetrazoles may exhibit better metabolic stability due to reduced enzymatic degradation .
  • Replacing the benzyl group with a benzoxazole-amine (as in ) introduces hydrogen-bonding capabilities, improving antimicrobial efficacy against Gram-positive bacteria.

Synthetic Accessibility

  • This compound is synthesized under mild conditions (e.g., K₂CO₃ in acetone ), similar to other ethyl ester derivatives. However, chlorobenzothiazole glycinate synthesis requires prolonged heating (7 hours) and yields lower purity without recrystallization .

Thermal and Solubility Properties The benzoxazole-tetrazole hybrid exhibits a higher melting point (119–120°C) due to intermolecular hydrogen bonding, whereas sulfur-containing analogs (e.g., thioether derivatives ) show lower melting points and improved solubility in nonpolar solvents.

Biological Performance

  • Thioether-linked tetrazoles (e.g., ) demonstrate potent COX-2 inhibition (IC₅₀ = 0.8 µM), outperforming benzyl-tetrazole derivatives in anti-inflammatory assays.
  • Chlorobenzothiazole glycinate shows selective cytotoxicity against HeLa cells (IC₅₀ = 12 µM), attributed to the electron-withdrawing chloro group enhancing DNA intercalation.

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